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Compound of Interest

Compound Name: UF-17 HCl

Cat. No.: B1195031 Get Quote

Disclaimer: UF-17 HCl is classified as an analytical reference standard. Publicly available

pharmacological data for this specific compound is limited. The following information is

substantially based on the pharmacological profile of its close structural analog, U-47700, a

potent synthetic opioid. This guide is intended for research, scientific, and drug development

professionals and should be interpreted with the understanding that the data presented are for

a related compound and may not be fully representative of UF-17 HCl.

Introduction
UF-17 HCl, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-

phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the

"utopioid" class of analgesics. Its chemical architecture strongly suggests activity at opioid

receptors, particularly the µ-opioid receptor (MOR). This technical guide provides a

comprehensive overview of the anticipated pharmacological profile of UF-17 HCl, drawing

heavily on data from its well-characterized analog, U-47700.

Core Pharmacological Data (Based on U-47700)
The pharmacological activity of novel opioid compounds is typically characterized by their

binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.

Receptor Binding Affinity
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The binding affinity of a ligand for its receptor is a measure of the strength of the interaction

between them. It is typically determined through radioligand binding assays and expressed as

the inhibition constant (Ki).

Receptor
Subtype

Ligand K_i_ (nM)
Reference
Compound

K_i_ (nM)

µ-Opioid (MOR) U-47700 11.1 ± 0.4 Morphine ~5-10

δ-Opioid (DOR) U-47700 1220 ± 82

κ-Opioid (KOR) U-47700 287 ± 24

Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for

the µ-opioid receptor.

In Vivo Analgesic Potency
The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal

models. It is often expressed as the median effective dose (ED₅₀), the dose that produces a

therapeutic effect in 50% of the population.

Assay Compound ED₅₀ (mg/kg)
Route of
Administration

Animal Model

Mouse Radiant

Heat Tail-Flick
U-47700 0.2 Subcutaneous Mouse

Mouse Radiant

Heat Tail-Flick
Morphine 1.5 Subcutaneous Mouse

Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more

potent than morphine in this assay.[1]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize novel opioid

compounds like UF-17 HCl and its analogs.
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Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of UF-17 HCl for µ, δ, and κ opioid receptors.

Materials:

Cell membranes expressing the human opioid receptors (µ, δ, or κ).

Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

Test compound: UF-17 HCl.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Naloxone (10 µM).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of UF-17 HCl.

In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and

either buffer, UF-17 HCl, or non-specific binding control.

Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound

radioactivity using a liquid scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the UF-17 HCl concentration

and fit the data to a one-site competition model to determine the IC₅₀.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d_), where [L]

is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonist or antagonist) of a compound by

quantifying its ability to stimulate G-protein coupling to the receptor.

Objective: To determine the functional efficacy (EC₅₀) and intrinsic activity of UF-17 HCl at

opioid receptors.

Materials:

Cell membranes expressing the human opioid receptors.

[³⁵S]GTPγS.

GDP.

Test compound: UF-17 HCl.

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

96-well microplates.

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

Prepare serial dilutions of UF-17 HCl.
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In a 96-well plate, add cell membranes, GDP, and UF-17 HCl.

Pre-incubate for a short period.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution

containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.

Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter or a

microplate reader for SPA.

Plot the specific [³⁵S]GTPγS binding against the logarithm of the UF-17 HCl concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for

50% of maximal effect) and the E_max_ (maximal effect).

Signaling Pathways and Visualizations
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the

inhibitory G-protein, Gα_i/o_.

µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like UF-17 HCl is expected to initiate a

cascade of intracellular events leading to analgesia and other opioid-related effects.

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the logical flow of a radioligand displacement binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion
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Based on its structural similarity to U-47700, UF-17 HCl is predicted to be a potent and

selective µ-opioid receptor agonist. The experimental protocols and signaling pathway

information provided in this guide offer a framework for the pharmacological characterization of

this and other novel opioid compounds. Researchers and drug development professionals

should exercise caution and conduct empirical studies to definitively determine the

pharmacological profile of UF-17 HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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